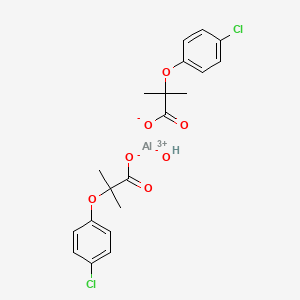

Aluminum clofibrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

aluminum;2-(4-chlorophenoxy)-2-methylpropanoate;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H11ClO3.Al.H2O/c2*1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;;/h2*3-6H,1-2H3,(H,12,13);;1H2/q;;+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWVMPGQVYZHCA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[OH-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21AlCl2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24818-79-9 | |

| Record name | Aluminum clofibrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24818-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminium clofibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13780 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALUMINUM CLOFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56203T2K2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Aluminum Clofibrate and Its Active Metabolites

Elucidation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation Pathways

The principal molecular target of aluminum clofibrate's active form, clofibric acid, is the Peroxisome Proliferator-Activated Receptor alpha (PPARα). patsnap.comncsu.edu PPARα is a nuclear receptor protein that acts as a critical transcription factor in the regulation of genes involved in lipid metabolism. patsnap.commdpi.com It is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, and muscle. ncsu.edumdpi.com Activation of PPARα is a key event that initiates a cascade of downstream effects, leading to significant changes in lipid homeostasis. patsnap.com Studies in various animal models have demonstrated that treatment with clofibrate (B1669205) leads to the activation of PPARα in both the liver and adipose tissue. nih.gov

Clofibrate is the ethyl ester of clofibric acid; clofibric acid is the active moiety that functions as a PPARα agonist. nih.govscbt.com As an agonist, clofibric acid binds directly to the ligand-binding pocket (LBP) of the PPARα receptor. scbt.com The LBP is a predominantly hydrophobic pocket within the receptor. nih.gov The chemical structure of clofibric acid allows for effective binding within this pocket, which in turn induces a conformational change in the receptor. scbt.comnih.gov This change is crucial for the receptor's activation and its ability to regulate gene expression. nih.gov The binding of an agonist like clofibric acid facilitates the recruitment of coactivator proteins and the subsequent initiation of transcriptional programs that control fatty acid transport and metabolism, thereby modulating cellular energy balance. scbt.com

Upon activation by clofibric acid, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of numerous genes integral to lipid metabolism. mdpi.com

Research in pigs treated with clofibrate has shown a marked upregulation of PPARα target genes in the liver. nih.gov Specifically, the relative mRNA abundance for key enzymes involved in fatty acid transport and oxidation increased significantly. researchgate.net For instance, the expression of carnitine palmitoyltransferase I (CPT I), carnitine palmitoyltransferase II (CPT II), and fatty acyl-CoA oxidase (FAO) was found to increase by two- to three-fold. researchgate.net Interestingly, these studies also revealed that PPARα activation by clofibrate does not affect the hepatic expression of genes regulated by sterol regulatory element-binding proteins (SREBPs), which are involved in triglyceride and cholesterol synthesis. nih.gov

| Gene | Function | Observed Change in mRNA Abundance | Reference |

|---|---|---|---|

| PPARα | Nuclear receptor, master regulator of lipid metabolism | 2- to 3-fold increase | researchgate.net |

| Carnitine Palmitoyltransferase I (CPT I) | Rate-limiting enzyme for mitochondrial fatty acid import | 2- to 3-fold increase | researchgate.net |

| Carnitine Palmitoyltransferase II (CPT II) | Enzyme in mitochondrial fatty acid oxidation | 2- to 3-fold increase | researchgate.net |

| Fatty Acyl-CoA Oxidase (FAO) | Initial enzyme of the peroxisomal β-oxidation pathway | 2- to 3-fold increase | researchgate.net |

Modulation of Lipid and Lipoprotein Metabolic Pathways

The activation of PPARα by clofibric acid orchestrates a broad-scale modulation of lipid and lipoprotein metabolic pathways. patsnap.com These changes collectively contribute to its characteristic effects on plasma lipid profiles, primarily by enhancing the catabolism of fatty acids and the clearance of triglyceride-rich lipoproteins. patsnap.com

Fibrates, the class of compounds to which clofibrate belongs, are known for their potent triglyceride-lowering effects. nih.gov The mechanism is multifaceted, involving both the clearance and production of triglyceride-rich lipoproteins like VLDL. While the predominant effect is a reduction in plasma triglycerides, mechanistic studies on the related fibrate fenofibrate (B1672516) have revealed a more complex picture. In a mouse model with human-like lipoprotein metabolism, fenofibrate was found to markedly increase the hepatic VLDL-triglyceride production rate by 73%. nih.gov However, this increase in production was more than offset by a substantial acceleration of VLDL-triglyceride clearance, ultimately leading to a net decrease in plasma triglyceride levels. nih.gov This suggests a compensatory increase in VLDL-TG production by the liver in response to the enhanced peripheral clearance. nih.gov

A central mechanism for the enhanced clearance of triglyceride-rich lipoproteins is the upregulation of lipoprotein lipase (B570770) (LPL) activity. patsnap.com LPL is a critical enzyme synthesized in muscle and adipose tissue that attaches to the capillary endothelium and hydrolyzes triglycerides within circulating chylomicrons and VLDL particles. binasss.sa.cr PPARα activation by fibrates promotes the expression and activity of LPL. patsnap.com For example, studies with fenofibrate demonstrated a 110% increase in post-heparin LPL activity. nih.gov This enhanced LPL-mediated lipolysis accelerates the breakdown and removal of triglycerides from the bloodstream, releasing fatty acids for uptake by tissues. nih.govnih.gov Apolipoprotein C-II serves as an essential cofactor for LPL activity, while apolipoprotein C-III acts as an inhibitor. binasss.sa.cr

A cornerstone of clofibrate's mechanism is the significant enhancement of fatty acid oxidation (FAO). researchgate.netnih.gov By transcriptionally upregulating genes such as CPT I, PPARα activation facilitates the transport of long-chain fatty acids into mitochondria for β-oxidation. ncsu.eduresearchgate.net This increased catabolism reduces the intracellular availability of fatty acids for re-esterification into triglycerides. nih.gov

| Parameter | Effect of Clofibrate | Reference |

|---|---|---|

| Total Hepatic in vitro LCFA Oxidation | 61% increase | nih.gov |

| Site of Increased Oxidation | Increase in mitochondria was 4-fold greater than in peroxisomes | nih.gov |

Alterations in Apolipoprotein Levels and Function

This compound, primarily through its active metabolite clofibric acid, modulates lipid levels by significantly altering the expression and function of apolipoproteins, the protein components of lipoproteins. nih.gov As a peroxisome proliferator-activated receptor alpha (PPAR-α) agonist, its mechanism involves the regulation of genes that control lipoprotein metabolism. physiology.org

Research indicates that clofibrate therapy leads to a notable increase in the production and plasma concentrations of apolipoprotein A-I (apoA-I) and apolipoprotein A-II (apoA-II). nih.govclinpgx.org These apolipoproteins are the primary protein constituents of high-density lipoprotein (HDL), and their upregulation contributes to increased HDL cholesterol levels. nih.govphysiology.orgclinpgx.org This is significant as HDL is involved in reverse cholesterol transport, a process that removes cholesterol from peripheral tissues back to the liver. physiology.org

Conversely, clofibrate administration has been shown to decrease the concentration of apolipoprotein B (apoB) in the very low-density lipoprotein (VLDL) fraction. psu.edu Since each VLDL and low-density lipoprotein (LDL) particle contains one molecule of apoB, a reduction in its levels corresponds to a decrease in these atherogenic lipoprotein particles. nih.govmdpi.com

Furthermore, clofibrate influences the levels of C-apolipoproteins. Studies in patients with type IV hyperlipoproteinemia have shown that clofibrate treatment raises the apolipoprotein C-II to apolipoprotein C-III ratio (apoC-II/apoC-III). psu.edu Apolipoprotein C-III is known to inhibit lipoprotein lipase (LPL) and hepatic uptake of triglyceride-rich lipoproteins; therefore, a relative decrease in its levels can lead to more efficient triglyceride clearance. Fibrates, as a class, are understood to reduce the expression of the APOC3 gene, which can result in a 10-40% reduction in plasma apoC-III levels.

Table 1: Effects of this compound's Active Metabolite on Apolipoprotein Levels This table summarizes the observed changes in key apolipoprotein levels following treatment with clofibrate.

| Apolipoprotein | Lipoprotein Association | Effect of Clofibrate | Functional Implication |

| ApoA-I | HDL | Increase nih.govclinpgx.org | Promotes reverse cholesterol transport |

| ApoA-II | HDL | Increase nih.gov | Structural component of HDL |

| ApoB | VLDL, LDL | Decrease psu.edu | Reduction in atherogenic lipoproteins |

| ApoC-III | VLDL, HDL | Decrease (relative to ApoC-II) psu.edu | Enhanced triglyceride clearance |

Exploration of Non-Canonical Molecular Targets and Associated Signaling Cascades

Beyond its well-established role in lipid metabolism via PPAR-α, research has explored other molecular targets of this compound's active metabolite, clofibric acid, revealing effects on transport proteins and cellular fate processes like proliferation and apoptosis. physiology.org

The Organic Cation Transporter 1 (OCT1), encoded by the SLC22A1 gene, is a key transporter protein expressed on the surface of liver cells that mediates the uptake of various organic cations, including many drugs and endogenous compounds. physiology.org Mechanistic studies have revealed that the expression of the Slc22a1 gene (the murine equivalent of SLC22A1) is regulated by PPAR agonists. nih.gov

Specifically, research has demonstrated that PPAR-α agonists can transcriptionally increase Slc22a1 gene expression. nih.govphysiology.org This regulation occurs via a PPAR-response element identified in the promoter region of the Slc22a1 gene. nih.gov As clofibrate is a potent PPAR-α agonist, it is understood to upregulate the expression of the OCT1 transporter. nih.govphysiology.org This increased expression results in enhanced uptake of organic cations by liver cells. nih.gov This finding suggests a broader role for clofibrate in influencing the hepatic disposition of various substances that are substrates for OCT1. physiology.org

While historically considered for their anti-apoptotic action in rodent hepatocarcinogenesis, clofibrate and its active form, clofibric acid, have been shown to possess pro-apoptotic and anti-proliferative properties in various cancer cell lines.

Studies on Yoshida AH-130 hepatoma cells reveal that clofibrate can induce extensive and rapid apoptosis. This process is shown to be dependent on caspases, with early activation of caspase-3, caspase-8, and caspase-9. The apoptotic mechanism involves the intrinsic (mitochondrial) pathway, evidenced by the release of cytochrome c from mitochondria. Furthermore, clofibrate treatment triggers endoplasmic reticulum (ER) stress, indicated by the phosphorylation of eIF2α and JNK. Another study in these cells suggested the apoptogenic effect is linked to the inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway, independent of PPAR activation.

In human ovarian cancer cells, clofibric acid has been found to inhibit tumor growth and induce apoptosis. The incidence of apoptotic cells was significantly higher in tumors from mice treated with clofibric acid compared to control groups. The proposed mechanism involves a decrease in prostaglandin (B15479496) E2 (PGE2), which in turn represses Vascular Endothelial Growth Factor (VEGF) expression and induces apoptosis. Similarly, in JM2 rat hepatoma cells, clofibrate was found to inhibit cell proliferation, an effect linked to the upregulation of PPAR-gamma and protein phosphatase 2A, leading to a decrease in the MAPK signaling pathway.

Table 2: Investigational Findings on Clofibrate-Induced Apoptosis and Anti-Proliferation This table details the research findings on the effects of clofibrate/clofibric acid on cellular proliferation and apoptosis in different cancer cell models.

| Cell Line | Finding | Key Mechanistic Details |

| Yoshida AH-130 (Rat Hepatoma) | Induces massive apoptosis | Caspase-3, -8, -9 activation; Cytochrome c release; ER stress; HMG-CoA reductase inhibition |

| Human Ovarian Cancer Cells | Inhibits growth and induces apoptosis | Decreased Prostaglandin E2 (PGE2); Repression of VEGF |

| JM2 (Rat Hepatoma) | Inhibits cell proliferation | Increased PPAR-gamma and Protein Phosphatase 2A; Decreased MAPK signaling |

| Human Hepatoma, Breast, and Lung Cancer Cells | Possesses apoptogenic properties | General finding across multiple cancer cell types |

Synthetic Methodologies and Chemical Derivatization of Clofibrate Derivatives

Salt Formation Processes

Aluminum clofibrate (B1669205) is a salt derived from clofibric acid. medkoo.comtargetmol.com The formation of this compound involves the reaction of clofibric acid with an aluminum source, resulting in a stable salt complex. The IUPAC name for aluminum clofibrate is aluminum bis(2-(4-chlorophenoxy)-2-methylpropanoate) hydroxide (B78521), which indicates the structure of the resulting salt. wikipedia.orgiiab.me

The synthesis process involves a standard acid-base reaction where the carboxylic acid group of clofibric acid reacts with an aluminum-containing base, such as aluminum hydroxide. wikipedia.orgiiab.me Clofibric acid, chemically known as 2-(4-chlorophenoxy)-2-methylpropanoic acid, is the essential precursor for forming the clofibrate salt. chemicalbook.comorientjchem.org

The stoichiometry of the salt formation is a critical aspect of its synthesis. The chemical structure of this compound reveals that two molecules of clofibric acid react with one trivalent aluminum ion. wikipedia.orgnih.gov The resulting complex is a basic salt, specifically a hydroxy salt, where a hydroxide ion is also coordinated to the central aluminum atom. iiab.mechemspider.com The chemical formula is generally represented as C₂₀H₂₂AlCl₂O₇, which accounts for the two clofibrate moieties, the aluminum ion, and the components of a water molecule or hydroxide group. medkoo.comnih.gov

The reaction can be conceptually represented as the neutralization of two equivalents of clofibric acid by one equivalent of aluminum hydroxide. This process yields this compound and water.

Reactants for this compound Synthesis

| Reactant | Chemical Formula | Molar Mass ( g/mol ) | Role in Reaction |

| Clofibric Acid | C₁₀H₁₁ClO₃ | 214.64 | Acidic precursor |

| Aluminum Hydroxide | Al(OH)₃ | 78.00 | Aluminum source/Base |

Stoichiometric Data for this compound Formation

The reaction stoichiometry is based on the final structure of this compound, which is bis(2-(p-chlorophenoxy)-2-methylpropionato)hydroxyaluminum. nih.gov This indicates a 2:1 molar ratio between clofibric acid and the aluminum source.

| Reactant | Stoichiometric Ratio | Product | Chemical Formula of Product | Molar Mass of Product ( g/mol ) |

| Clofibric Acid | 2 | This compound | C₂₀H₂₂AlCl₂O₇ | 472.27 medkoo.com |

| Aluminum Hydroxide | 1 |

Note: The molecular formula and molar mass can vary slightly based on the degree of hydration. medkoo.com

The InChI (International Chemical Identifier) string for this compound, InChI=1S/2C10H11ClO3.Al.H2O/c21-10(2,9(12)13)14-8-5-3-7(11)4-6-8;;/h23-6H,1-2H3,(H,12,13);;1H2/q;;+3;/p-3, further confirms the composition, indicating two units of clofibric acid, one aluminum atom, and one water molecule, which corresponds to the aluminum hydroxide in the salt complex. wikipedia.orgnih.govnih.gov

Structure Activity Relationship Sar Studies of Aluminum Clofibrate and Analogues

Identification of Key Structural Determinants for PPAR Activation

The activation of PPARs by aluminum clofibrate (B1669205) is a nuanced process, hinging on specific molecular interactions between its active form, clofibric acid, and the ligand-binding domain (LBD) of the receptor. Research has pinpointed several structural components as critical for this activity.

The foundational structure of fibrates, the aryloxyisobutyric acid skeleton, is paramount for their activity. This scaffold consists of a polar head, typically a carboxylic acid, a linker, and a hydrophobic tail. The carboxylic acid group is essential for activating PPARs, as it forms a network of hydrogen bonds with key amino acid residues within the PPAR ligand-binding domain. nih.gov For PPARγ, these residues include Gln286, Ser289, His323, and Tyr473. nih.gov In the case of PPARα, the carboxylic acid group of fibrate-like compounds establishes a strong hydrogen bond with tyrosine 464 and an electrostatic interaction with histidine 440. researchgate.net

A study on a clofibrate-related tricyclic spirolactone highlighted the importance of the core fibrate structure. While clofibrate was effective in multiple animal models, the spirolactone analogue only showed activity in one model, suggesting that modifications to the fundamental skeleton can significantly alter the pharmacological profile. nih.gov

The nature and position of substituents on the aromatic ring of the aryloxyisobutyric acid skeleton profoundly influence the receptor affinity and efficacy of fibrate analogues. For instance, the introduction of a chlorine atom at the para-position of the phenoxy ring, as seen in clofibric acid, is a key feature.

The development of novel PPAR agonists often involves the modification of these substituents. In one study, the combination of the clofibric acid skeleton with lipophilic groups derived from natural products like chalcone (B49325) and stilbene (B7821643) resulted in compounds that were active as either selective PPARα or PPARγ agonists, or as dual PPARα/γ agonists. researchgate.netnih.gov This demonstrates that the addition of different hydrophobic tails can modulate the selectivity and potency of the parent molecule.

The table below presents data on the PPAR activation of various fibrate analogues, illustrating the impact of structural modifications on their efficacy.

| Compound | Target | EC50 (µM) | Reference |

| Clofibric Acid | PPARα | - | researchgate.net |

| Fenofibric Acid | PPARα | - | researchgate.net |

| Ciprofibrate | PPARα | - | researchgate.net |

| Gemfibrozil | PPARα | - | researchgate.net |

| GW7647 | PPARα | - | researchgate.net |

| Palmitic Acid | PPARα | - | nih.gov |

| Stearic Acid | PPARα | - | nih.gov |

EC50 values represent the concentration of the compound that produces 50% of the maximal response. Data for clofibric acid and other fibrates are often presented in comparative assays rather than absolute EC50 values in all studies.

Impact of Structural Modifications on Pharmacological Selectivity and Potency

Structural modifications to the basic fibrate scaffold can lead to significant changes in pharmacological selectivity (i.e., the ability to preferentially activate one PPAR subtype over others) and potency. For example, while clofibrate is primarily considered a PPARα agonist, some of its synthesized derivatives have shown dual PPARα/γ agonistic activity. researchgate.netnih.gov

The concept of Selective PPARα Modulators (SPPARMα) has emerged from the understanding that different ligands can induce unique conformational changes in the receptor, leading to the differential recruitment of co-activators and co-repressors and, consequently, the selective regulation of target genes. nih.gov This allows for the potential to design compounds with an improved benefit-risk profile compared to older fibrates.

Research into novel PPARα antagonists has also shed light on the structural requirements for agonism versus antagonism. By modifying known agonists like those based on the clofibrate skeleton, researchers have been able to switch the pharmacological behavior from agonistic to antagonistic. acs.org This underscores the delicate balance of structural features that dictate the functional outcome of ligand binding.

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools for understanding the SAR of aluminum clofibrate and its analogues. nih.gov These techniques provide valuable insights into the binding modes of ligands within the PPAR ligand-binding domain and help to rationalize the observed activities of different compounds.

Molecular docking studies, for example, can predict the binding affinity and orientation of a ligand within the receptor's binding pocket. researchgate.netacs.org These studies have confirmed that the carboxylic acid head of fibrates interacts with key polar residues, while the hydrophobic tail occupies a more lipophilic region of the binding pocket. nih.gov

Molecular dynamics simulations can further elucidate the dynamic interactions between the ligand and the receptor over time, providing a more detailed picture of the binding stability and the conformational changes induced by the ligand. researchgate.net By visualizing these interactions, researchers can make more informed decisions in the design of new analogues with improved potency and selectivity. For instance, docking and molecular dynamics studies were used to clarify the dual PPARα/γ effect of certain clofibrate analogues. researchgate.net

Analytical Chemistry Techniques for the Characterization and Quantification of Aluminum Clofibrate

Chromatographic Separations and Detection

Chromatographic techniques are fundamental in the analytical workflow of aluminum clofibrate (B1669205), providing powerful tools for separation and quantification. High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) each offer unique advantages in the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis

HPLC is a cornerstone for the purity assessment and analysis of degradation products of many pharmaceutical compounds, including fibrates. For aluminum clofibrate, which is a salt of clofibric acid, HPLC methods would typically involve the analysis of its active component, clofibric acid, and any related impurities. Since this compound is hydrolyzed to clofibric acid and aluminum hydroxide (B78521), stability-indicating HPLC methods are essential to monitor this degradation. wikipedia.org

A stability-indicating HPLC method for a related fibrate, ciprofibrate, demonstrates the approach that could be applied to this compound. researchgate.net Such a method would be designed to separate the main component from its degradation products formed under various stress conditions like acid and base hydrolysis, oxidation, and photolysis. researchgate.netlookchem.com Similarly, HPLC methods developed for fenofibrate (B1672516) can resolve numerous known and unknown impurities, which is a critical aspect of quality control. nih.gov

For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed. The stationary phase would typically be a C18 column, and the mobile phase would consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, with the pH adjusted to ensure the proper ionization state of clofibric acid for optimal retention and peak shape. researchgate.netresearchgate.net Detection is commonly performed using a UV detector at a wavelength where clofibric acid exhibits significant absorbance. researchgate.net

Forced degradation studies are a key component of method validation. In a hypothetical study for this compound, the compound would be subjected to stress conditions as per ICH guidelines. The resulting degradation products would be separated and quantified by HPLC. For instance, studies on the related compound tinidazole (B1682380) showed extensive degradation in alkaline and oxidative conditions, which was successfully monitored by HPLC. nih.gov Similarly, atorvastatin (B1662188) was found to degrade under acidic and basic conditions, with the degradation kinetics being determined by HPLC. nih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of a Related Fibrate (Fenofibrate)

| Parameter | Condition |

|---|---|

| Column | Waters Symmetry ODS (100 x 4.6 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile:Water:Trifluoroacetic Acid (700:300:1 v/v/v) |

| Flow Rate | 1 mL/min |

| Detection | UV at 280 nm |

| Reference | nih.gov |

This table presents a method developed for fenofibrate, which could be adapted for this compound analysis.

Gas Chromatography (GC) Applications in Volatile Analysis

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC could be employed to analyze for the presence of residual solvents from the manufacturing process or for volatile degradation products. Since clofibric acid itself is not sufficiently volatile for direct GC analysis, derivatization is often required. taylorandfrancis.com A common approach is to convert the carboxylic acid group into a more volatile ester, such as a methyl ester, prior to GC analysis. taylorandfrancis.com

The combination of GC with a mass spectrometer (GC-MS) provides a highly specific and sensitive method for both qualitative identification and quantitative measurement of volatile compounds. nih.govnih.gov This technique could be used to develop a comprehensive profile of volatile impurities in a sample of this compound. The separation is achieved on a capillary column, and the mass spectrometer provides structural information for each separated component. nih.govmdpi.com For instance, GC-MS has been used to identify numerous volatile compounds in various biological and chemical samples. nih.govcuni.czpascal-man.com

Table 2: Potential Volatile Impurities and their Analysis by GC

| Compound Type | Analytical Approach | Key Considerations |

|---|---|---|

| Residual Solvents | Headspace GC-FID/MS | Direct analysis of volatile organic compounds without sample derivatization. |

| Volatile Degradation Products | GC-MS after derivatization | Derivatization of non-volatile degradation products to make them suitable for GC analysis. |

| Clofibric Acid (as a volatile derivative) | GC-MS after esterification | Conversion to a methyl or other volatile ester to enable chromatographic separation and detection. taylorandfrancis.com |

Thin-Layer Chromatography (TLC) for Qualitative and Semiquantitative Analysis

Thin-layer chromatography is a simple, rapid, and cost-effective technique for the qualitative and semi-quantitative analysis of pharmaceutical compounds. sigmaaldrich.com For this compound, TLC can be used as a preliminary purity check, to monitor the progress of chemical reactions, or to identify the presence of major impurities.

In a typical TLC analysis of this compound, a solution of the sample would be spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. sigmaaldrich.comrockefeller.edu The plate is then developed in a chamber containing a suitable mobile phase, which would be a mixture of solvents chosen to achieve separation based on the polarity of the components. rockefeller.edunih.gov After development, the separated spots can be visualized under UV light (if the compounds are UV-active) or by spraying with a visualizing reagent. nih.govpsu.edu The retention factor (Rf) value of the main spot can be compared to that of a reference standard for identification. sigmaaldrich.com While primarily qualitative, densitometric scanning of the TLC plate can provide semi-quantitative results. aocs.org

Table 3: General Parameters for TLC Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum or glass plates. sigmaaldrich.comaocs.org |

| Mobile Phase | A mixture of non-polar and polar organic solvents (e.g., hexane (B92381) and ethyl acetate) to separate compounds based on polarity. |

| Visualization | UV light (254 nm) for fluorescent compounds or a chemical staining reagent (e.g., iodine vapor, permanganate (B83412) solution). rockefeller.edu |

| Analysis | Comparison of Rf values with a standard for identification; spot intensity for semi-quantitative estimation. sigmaaldrich.com |

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. Mass spectrometry and nuclear magnetic resonance spectroscopy provide detailed information about the molecular weight, fragmentation patterns, and the connectivity of atoms within the molecule.

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns. nih.gov For this compound, MS can confirm the presence of the clofibric acid moiety and the aluminum counter-ion.

When coupled with a chromatographic technique such as HPLC (LC-MS) or GC (GC-MS), it becomes a highly specific tool for identifying and quantifying impurities and degradation products. nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which allows for the determination of its elemental composition with a high degree of confidence. nih.gov The fragmentation pattern observed in the mass spectrum provides a fingerprint that can be used for structural confirmation by comparing it to the fragmentation of a reference standard or through interpretation of the fragmentation pathways. qut.edu.au

Table 4: Expected Mass Spectrometric Data for Clofibric Acid (the active moiety of this compound)

| Ion | Expected m/z | Interpretation |

|---|---|---|

| [M-H]⁻ (of Clofibric Acid) | 213.03 | Deprotonated molecular ion of clofibric acid. |

| [M+H]⁺ (of Clofibric Acid) | 215.05 | Protonated molecular ion of clofibric acid. |

| Fragment Ions | Varies | Characteristic fragments resulting from the loss of functional groups (e.g., COOH, Cl). |

Data is for the active acid component, as the intact salt is not typically observed directly in standard MS techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. taylorandfrancis.com ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the clofibric acid portion of this compound. nih.gov The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum reveal the number and types of protons and their neighboring atoms. The ¹³C NMR spectrum indicates the number and electronic environment of the carbon atoms.

For this compound, NMR would be used to confirm the structure of the clofibric acid ligand. Additionally, ²⁷Al NMR spectroscopy could be employed to study the coordination environment of the aluminum ion. cuni.czpascal-man.com The chemical shift and line width in a ²⁷Al NMR spectrum are sensitive to the coordination number and the symmetry of the aluminum center. qut.edu.aumdpi.com

Table 5: Illustrative ¹H NMR Data for a Related Fibrate (Fenofibrate Impurity)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 1.55 | s | 6H | -C(CH₃)₂ | nih.gov |

| 6.90 | d | 2H | Ar-H | nih.gov |

| 7.45 | d | 2H | Ar-H | nih.gov |

This table presents hypothetical data based on the structure of a related fibrate and is for illustrative purposes. Actual chemical shifts for this compound may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Stability Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique in pharmaceutical analysis due to its simplicity, cost-effectiveness, and reliability. hunterlab.com The method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet (200-400 nm) and visible regions of the electromagnetic spectrum. walshmedicalmedia.com This absorption is proportional to the concentration of the substance in a solution, a relationship described by the Beer-Lambert law.

For the quantification of this compound, a UV-Vis spectrophotometer measures the amount of light absorbed by a solution of the compound. hunterlab.com By preparing a series of standard solutions with known concentrations and measuring their absorbance, a calibration curve can be constructed. The concentration of this compound in an unknown sample can then be accurately determined by measuring its absorbance and interpolating the value from the calibration curve.

UV-Vis spectroscopy is also an invaluable tool for monitoring the stability of pharmaceutical products. hunterlab.comwalshmedicalmedia.com Stability testing involves subjecting the drug substance to stress conditions such as heat, light, humidity, and different pH environments to observe any degradation. nih.gov By periodically analyzing samples under these conditions, UV-Vis spectroscopy can detect changes in the concentration of the active pharmaceutical ingredient (API). walshmedicalmedia.com A decrease in the characteristic absorbance of this compound or the appearance of new absorption bands can indicate the formation of degradation products. hunterlab.comnih.gov This makes UV-Vis spectroscopy a rapid and efficient method for forced degradation studies, which are crucial for identifying potential degradation pathways and establishing the shelf-life of a drug product. nih.gov

Table 1: Example of UV-Vis Stability Data for this compound Solution (30 µg/mL) under Acidic Stress

| Time (hours) | Absorbance at λmax (275 nm) | % Degradation |

| 0 | 0.850 | 0.00% |

| 8 | 0.816 | 4.00% |

| 16 | 0.774 | 8.94% |

| 24 | 0.731 | 14.00% |

| 48 | 0.655 | 22.94% |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used for the identification of functional groups within a molecule. researchgate.net The principle involves the absorption of infrared radiation by a molecule, which causes specific bonds to vibrate at characteristic frequencies. An IR spectrum is a plot of these absorptions, which serves as a unique "molecular fingerprint." youtube.com

The structure of this compound, [bis(2-(p-chlorophenoxy)-2-methylpropionato)hydroxyaluminum], contains several distinct functional groups that give rise to predictable IR absorption bands. nih.govwikipedia.org The most prominent features in its IR spectrum would be used to confirm its identity.

Key functional groups and their expected absorption regions include:

Carbonyl (C=O) Group: As an ester derivative (propanoate), this compound will exhibit a strong, sharp absorption band characteristic of a carbonyl stretch. This peak is one of the easiest to identify in an IR spectrum. libretexts.orgpressbooks.pub

Aromatic Ring (C=C): The presence of the p-chlorophenoxy group means the spectrum will show several absorptions corresponding to the carbon-carbon stretching vibrations within the benzene (B151609) ring. lumenlearning.com

Ether (C-O) Linkage: The molecule contains both an ether linkage (Ar-O-C) and an ester linkage (O=C-O-Al). These C-O bonds produce strong, characteristic stretching vibrations in the fingerprint region of the spectrum.

Aliphatic and Aromatic C-H Bonds: The spectrum will also feature absorptions from C-H stretching vibrations. Aromatic C-H stretches typically appear at slightly higher wavenumbers than aliphatic C-H stretches. lumenlearning.com

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Carbonyl (Ester) | C=O Stretch | 1750 - 1715 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Ether & Ester | C-O Stretch | 1300 - 1000 | Strong |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium |

| Hydroxyl Group | O-H Stretch (from Al-OH) | ~3500 (Broad) | Medium to Broad |

Advanced Analytical Strategies for Complex Sample Matrices

Analyzing this compound and its metabolites in complex sample matrices such as wastewater, animal feed, or biological fluids (e.g., urine) presents significant challenges. nih.govnih.gov These matrices contain numerous endogenous components that can interfere with the analysis, leading to inaccurate results, a phenomenon known as the matrix effect. nih.gov Furthermore, the target analyte is often present at very low concentrations, requiring highly sensitive and selective methods. chromatographyonline.comnih.gov

To overcome these obstacles, advanced analytical strategies are employed, which typically involve a combination of sophisticated sample preparation and instrumental analysis.

Sample Preparation and Extraction: The first step is often to isolate and enrich the analyte from the sample matrix. chromatographyonline.com Solid-Phase Extraction (SPE) is a widely used technique for this purpose. For instance, clofibrate residues have been successfully collected from wastewater using SPE cartridges, which effectively separate the drug from interfering substances before analysis. nih.gov This cleanup and concentration step is crucial for improving the sensitivity and reliability of the subsequent measurement. chromatographyonline.com

Hyphenated Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Pressure Liquid Chromatography (UHPLC) are powerful separation techniques that are central to the analysis of pharmaceuticals in complex mixtures. chromatographyonline.comresearchgate.net When coupled with sensitive detectors, these methods, known as hyphenated techniques, provide exceptional performance. For example, HPLC has been used to analyze clofibrate in animal feed, wastewater, and human urine with high sensitivity. nih.gov

Advanced Detection Systems: While a UV detector can be used with HPLC, Mass Spectrometry (MS) offers superior selectivity and sensitivity. researchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier technique for drug analysis in complex matrices because it can definitively identify and quantify an analyte based on its mass-to-charge ratio, even in the presence of co-eluting matrix components. nih.govnih.gov This capability minimizes matrix effects and allows for the detection of trace-level compounds. nih.gov

Integrated and Automated Systems: Modern analytical laboratories increasingly use integrated systems that combine sample preparation and analysis into a single, automated workflow. chromatographyonline.com For example, online SPE-UHPLC systems automatically perform the extraction and injection steps, which reduces sample handling, minimizes the potential for error, and increases throughput. chromatographyonline.com

Method Validation and Quality Assurance in Pharmaceutical Analysis

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a mandatory requirement by regulatory bodies to ensure the reliability and quality of pharmaceutical data. Quality assurance (QA) encompasses the systems and procedures put in place to ensure that analytical work is consistently performed to a high standard. epa.gov

For any analytical method developed for this compound, a comprehensive validation study must be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH). The key validation parameters include:

Accuracy: This measures the closeness of the experimental results to the true value. It is typically assessed by performing recovery studies, where a known amount of this compound is added to a placebo or sample matrix and the percentage recovered is calculated. epa.gov

Precision: This evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability (short-term precision) and intermediate precision (within-laboratory variations).

Specificity: This is the ability of the method to measure the analyte accurately and specifically in the presence of other components, such as impurities, degradation products, or excipients. nih.gov For stability-indicating methods, this involves demonstrating that the analyte peak is well-resolved from any degradation product peaks.

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. The range is the concentration interval over which the method is shown to be linear, accurate, and precise.

Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy. The LOQ is the lowest concentration that can be measured with acceptable levels of accuracy and precision. researchgate.net

Robustness: This is a measure of the method's ability to remain unaffected by small, deliberate variations in procedural parameters, such as the pH of the mobile phase, temperature, or instrument settings. researchgate.net It provides an indication of the method's reliability during routine use.

Quality assurance programs ensure that these validation protocols are followed, all instruments are properly calibrated, and all analytical procedures are documented through Standard Operating Procedures (SOPs). epa.gov

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Description | Common Acceptance Criteria |

| Accuracy | Closeness of results to the true value. | 98.0% - 102.0% recovery for drug substance. |

| Precision | Agreement among a series of measurements. | Relative Standard Deviation (RSD) ≤ 2%. |

| Specificity | Ability to measure only the analyte. | No interference from placebo, impurities, or degradants. |

| Linearity | Proportionality of results to concentration. | Correlation Coefficient (r²) ≥ 0.999. |

| Range | Concentration interval of acceptable performance. | Typically 80% to 120% of the test concentration. |

| LOQ | Lowest concentration quantifiable with accuracy. | Signal-to-Noise ratio ≥ 10. |

| Robustness | Resistance to small changes in method parameters. | Results remain within precision criteria (RSD ≤ 2%). |

Toxicological Profiles and Safety Considerations of Aluminum Clofibrate

General Toxicological Considerations for the Fibrate Class

Fibrates are a class of amphipathic carboxylic acids used to manage high cholesterol and triglycerides in the blood. wikipedia.orgwikipedia.org While generally well-tolerated, this class of drugs is associated with a range of adverse effects.

Common side effects include mild stomach upset and muscle pain (myopathy). wikipedia.org A more serious, though less common, adverse effect is an increased risk of myopathy and rhabdomyolysis (the breakdown of muscle tissue) when fibrates are used in combination with statins. numberanalytics.com Fibrates can also increase the risk of developing gallstones, as they decrease the synthesis of bile acids and cause cholesterol to precipitate. wikipedia.orgnih.gov

Hepatotoxicity, or liver damage, is another potential concern, particularly with older fibrate medications. numberanalytics.com This can manifest as elevated levels of serum aminotransferases. nih.gov Additionally, fibrates have been associated with an increased risk of venous thrombosis, though the risk is less than 1.0%. nih.gov

Rationale for Clofibrate (B1669205) Withdrawal from Market

Clofibrate, a first-generation fibrate, was withdrawn from the market in 2002 due to significant safety concerns. wikipedia.orgnih.gov A major factor leading to its discontinuation was the finding from a World Health Organization (WHO) cooperative trial on the primary prevention of ischemic heart disease. This trial revealed an excess mortality rate in the group treated with clofibrate compared to the non-treated group, despite successful lowering of cholesterol. wikipedia.org The excess deaths were attributed to a wide variety of causes not related to heart disease and remain "unexplained". wikipedia.org

Furthermore, clofibrate was associated with an increased risk of serious adverse effects, including the formation of cholesterol gallstones. wikipedia.orgnih.gov The drug was also linked to an increased risk of death from cancer, complications following cholecystectomy, and pancreatitis. glowm.com Given that the risks associated with clofibrate were found to outweigh its benefits, its use was discontinued (B1498344). emich.edubritannica.com

Interactive Data Table: Adverse Effects Associated with Fibrate Therapy

| Adverse Effect | Description | References |

| Myopathy | Muscle pain with elevations in creatine (B1669601) phosphokinase (CPK) levels. Risk is increased when used with statins. | wikipedia.orgnumberanalytics.com |

| Rhabdomyolysis | Idiosyncratic destruction of muscle tissue, which can lead to kidney failure. Risk is increased with statin co-administration. | wikipedia.orgnumberanalytics.com |

| Cholelithiasis | Increased risk of gallstones due to decreased bile acid synthesis and cholesterol precipitation. | wikipedia.orgnih.gov |

| Hepatotoxicity | Liver damage, more common with older fibrates, manifesting as elevated serum transaminases. | numberanalytics.comnih.gov |

| Venous Thrombosis | A slightly increased risk (less than 1.0%) of blood clots in the veins. | nih.gov |

| Gastrointestinal Disturbances | Mild stomach upset is a common side effect. | wikipedia.org |

Systemic Toxicological Evaluations

Systemic toxicological evaluations of aluminum clofibrate and its parent compound, clofibrate, have been conducted through various studies to assess its safety profile.

Acute Toxicity Studies

Acute toxicity studies are designed to evaluate the adverse effects that may occur shortly after the administration of a single dose of a substance. For fibrates, there is no known specific antidote for overdose. nih.gov In cases of overdose, general supportive care is recommended, including monitoring vital signs and clinical status. nih.gov Elimination of any unabsorbed drug can be attempted through emesis or gastric lavage. nih.gov However, hemodialysis is not considered an effective method for removing fibrates from the body because they are highly bound to plasma proteins. nih.gov

Subacute and Subchronic Toxicity Assessments

Subacute and subchronic toxicity studies involve repeated administration of a substance over a period of time to evaluate potential adverse effects. In long-term clinical trials with fenofibrate (B1672516), another member of the fibrate class, adverse experiences were reported in 11% of patients. karger.com The most common effects were gastrointestinal issues, followed by central nervous system effects, impotence, muscle or joint pain, dizziness, and skin problems. karger.com

Chronic Toxicity and Carcinogenicity Investigations

Chronic toxicity and carcinogenicity studies are conducted over a longer duration to assess the potential for long-term adverse health effects, including cancer.

Liver Carcinogenesis and Tumor Promotion in Animal Models

Studies in rodents have indicated that some fibrates, including clofibrate, can cause liver carcinoma at high doses. karger.com The mechanism is believed to be related to the proliferation of peroxisomes in the liver, a characteristic effect of this class of drugs in rodents. dntb.gov.ua Research has shown that certain hypolipidemic peroxisome proliferators can have mitogenic and carcinogenic effects in the liver of rats and mice. dntb.gov.ua

Organ-Specific Toxicities

The hepatotoxicity of this compound is a significant concern, primarily driven by its active metabolite, clofibrate. The mechanisms underlying this liver damage are multifaceted. One key mechanism involves mitochondrial dysfunction. nih.gov Studies have shown that clofibrate can impair mitochondrial function, leading to the increased formation of reactive oxygen species (ROS). nih.gov This oxidative stress contributes to cellular damage and, ultimately, cell death. nih.gov The process appears to involve the mitochondrial permeability transition (MPT), a critical event in cell death pathways. nih.gov

Drug-induced liver injury (DILI) can manifest in various ways, from asymptomatic elevations in liver enzymes to severe hepatic failure. medscape.com The injury can be categorized as hepatocellular, with elevated aminotransferase levels, or cholestatic, characterized by increased alkaline phosphatase. medscape.commsdmanuals.com With clofibrate, elevated liver enzyme levels are a known indicator of potential liver stress or damage. patsnap.com

Common markers used to monitor for hepatotoxicity include:

Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) : Elevations in these enzymes are classic signs of hepatocellular injury. msdmanuals.com

Alkaline Phosphatase (ALP) : A significant increase in this enzyme suggests cholestatic injury. msdmanuals.com

Bilirubin : Elevated levels can indicate impaired liver function and may lead to jaundice. medscape.compatsnap.com

Research has also pointed to the potential for some drugs to form covalent bonds with cellular proteins, leading to immune-mediated injury or disruption of cellular processes. medscape.com While the specific immune-mediated mechanisms for clofibrate are less defined, the potential for drug-protein adducts to form is a recognized pathway of DILI. medscape.com

Table 1: Liver Injury Markers and Associated Type of Injury

| Marker | Associated Liver Injury Type |

| Alanine Aminotransferase (ALT) | Hepatocellular |

| Aspartate Aminotransferase (AST) | Hepatocellular |

| Alkaline Phosphatase (ALP) | Cholestatic |

| Bilirubin | Hepatocellular and Cholestatic |

Gastrointestinal disturbances are among the more common adverse effects associated with this compound. patsnap.com Patients have reported a range of symptoms including nausea, vomiting, diarrhea, and abdominal pain. patsnap.comdrugs.com These effects can vary in intensity and may, in some instances, be severe enough to necessitate discontinuation of the medication. patsnap.com Other reported gastrointestinal issues include bloating and flatulence. drugs.comdrugs.com

Prolonged therapy with clofibrate has also been linked to an increased risk of gallstone formation. patsnap.comdrugs.commayoclinic.org The medication can alter the composition of bile by increasing its cholesterol content, which can precipitate the formation of cholelithiasis (gallstones). patsnap.com This can sometimes lead to cholecystitis (inflammation of the gallbladder) that may require surgical intervention. drugs.com

While this compound on its own carries a risk of muscle-related side effects, this risk is significantly amplified through drug interactions, particularly with HMG-CoA reductase inhibitors, commonly known as statins. drugbank.com The combination of fibrates, like clofibrate, and statins is well-documented to increase the risk of myopathy (muscle pain, weakness) and the more severe condition, rhabdomyolysis. drugbank.comnih.gov Rhabdomyolysis involves the breakdown of muscle tissue, which releases damaging proteins into the bloodstream and can lead to kidney failure. sci-hub.se

The mechanism behind this interaction often involves shared metabolic pathways. For example, some drugs inhibit the cytochrome P450 enzymes (specifically CYP3A4) that are responsible for metabolizing many statins. nih.gov When co-administered with a drug that inhibits these enzymes, statin concentrations in the blood can rise, increasing the risk of myotoxicity. nih.gov

The risk of myopathy and rhabdomyolysis can be increased when this compound is combined with a number of drugs. drugbank.com

Table 2: Selected Drugs with Potential for Myopathy/Rhabdomyolysis Interaction with this compound

| Drug Class | Example Drugs |

| Statins | Atorvastatin (B1662188), Fluvastatin, Pitavastatin, Pravastatin, Rosuvastatin, Simvastatin |

| Other | Colchicine, Fusidic Acid, Niacin |

Aluminum Component-Related Toxicities in this compound

The aluminum component of this compound raises concerns regarding potential neurotoxicity, as aluminum is a known neurotoxin. nih.gov Research has implicated aluminum in the pathology of several neurological diseases characterized by inflammatory neural degeneration and cognitive decline. nih.gov The brain is considered a target for aluminum toxicity, which can lead to neurodegenerative and neurodevelopmental issues. nih.gov

Studies have shown that aluminum can accumulate in the central nervous system over time. nih.gov This accumulation may reach a point where it triggers proinflammatory signaling, disrupts gene expression in neurons, and causes irreversible cell damage, resulting in cognitive and memory deficits. nih.gov The mechanisms of aluminum-induced neurotoxicity are thought to involve oxidative stress, mitochondrial dysfunction, and inflammation within the brain. nih.gov

Animal model studies have been conducted to investigate aluminum's neurotoxic effects. For instance, research using zebrafish has explored the use of aluminum chloride (AlCl3) to induce neurotoxicity and model aspects of neurodegenerative diseases like Alzheimer's. csu.edu.aucsu.edu.au While some studies have shown that aluminum exposure can affect memory retention in these models, the results have not always been consistent across all measured behavioral parameters. csu.edu.aucsu.edu.au Nevertheless, the potential for aluminum to interfere with signaling pathways linked to neurodegeneration remains a significant area of investigation. csu.edu.au

Impact on Bone Metabolism and Aluminum Accumulation

The use of this compound raises significant concerns regarding its impact on bone health due to the potential for aluminum accumulation. nih.gov Research has demonstrated that aluminum can accumulate in bone tissue, particularly in individuals with impaired renal function who have a compromised ability to excrete the metal. nih.govnih.gov This accumulation can interfere with normal bone metabolism by disrupting the mineralization process, potentially leading to conditions like osteomalacia, which is characterized by the softening of bones. nih.gov

Studies indicate that aluminum can directly inhibit the function and proliferation of osteoblasts, the cells responsible for forming new bone. nih.gov It can also disrupt the deposition of calcium and phosphate (B84403) into the bone matrix, a crucial process for maintaining bone strength. nih.gov While the prevalence of severe aluminum-induced bone disease has decreased with changes in dialysis practices and reduced use of aluminum-containing phosphate binders, recent evidence suggests that aluminum accumulation in the bones of patients with chronic kidney disease may still be occurring. nih.govscielo.br This accumulation might be associated with adverse cardiovascular events, even in the absence of overt signs of systemic aluminum intoxication. nih.govscielo.brplos.org

Renal and Other Organ System Manifestations

The kidneys play a vital role in eliminating aluminum from the body. nih.gov Consequently, patients with chronic kidney disease are at a heightened risk of aluminum accumulation and toxicity when exposed to aluminum-containing compounds like this compound. nih.govnih.govmedilib.ir The accumulation of aluminum can further impair renal function, creating a harmful cycle. nih.gov

Beyond the renal system, aluminum can distribute to other organs. nih.gov Elevated levels of aluminum have been observed in the liver and brain following exposure to aluminum-containing substances. nih.gov While the specific clinical manifestations in these organs directly attributable to this compound are not as well-documented as its effects on bone, the potential for toxicity exists, especially with prolonged use or in individuals with pre-existing organ dysfunction. patsnap.com General side effects of clofibrate, the active component, can include gastrointestinal issues like nausea and diarrhea, as well as potential liver and muscle-related problems. patsnap.comdrugs.commayoclinic.org

Pharmacokinetic and Pharmacodynamic Interactions with Other Therapeutic Agents

The clinical use of this compound is complicated by its potential to interact with various other medications, which can alter the efficacy and safety of the involved drugs.

Interactions with Other Lipid-Modifying Drugs (e.g., Statins, Niacin)

Concurrent use of this compound with other lipid-lowering drugs, such as statins and niacin, increases the risk of muscle-related adverse effects, including myopathy and the more severe condition of rhabdomyolysis. wikipedia.orgmedicinenet.comdrugbank.com Both fibrates (like clofibrate) and statins can independently cause muscle damage, and their combined use can have an additive toxic effect on muscle tissue. medicinenet.comnih.gov This can lead to symptoms like muscle pain, weakness, and in rare cases, the breakdown of muscle tissue that can result in kidney damage. wikipedia.orgmedicinenet.com The risk of these interactions may be higher in elderly patients and those with impaired renal function. nih.gov

Interactions with Anticoagulants and Hypoglycemic Agents

This compound can potentiate the effects of oral anticoagulants, such as warfarin, and oral hypoglycemic agents. drugs.comnih.gov The active metabolite of this compound, clofibric acid, can displace these drugs from their binding sites on plasma proteins, leading to higher concentrations of the free, active drug in the bloodstream. drugs.comrxfiles.ca This can result in an increased anticoagulant effect with a higher risk of bleeding, or a more pronounced hypoglycemic effect, potentially leading to dangerously low blood sugar levels. drugs.comnih.govrxfiles.ca Close monitoring of blood clotting parameters (like INR/PT) and blood glucose levels is crucial when this compound is co-administered with these medications. drugs.com

Effects on Drug Metabolism Enzyme Systems (e.g., Cytochrome P450)

Clofibrate is known to be an inducer of certain cytochrome P450 (CYP450) enzymes, particularly the CYP4A family. nih.gov CYP450 enzymes are crucial for the metabolism of many drugs. youtube.com By inducing these enzymes, clofibrate can accelerate the metabolism of other drugs that are substrates for the same enzymes, potentially reducing their therapeutic effectiveness. youtube.comyoutube.com While the primary documented effect is induction, the potential for other types of interactions with the complex CYP450 system exists. nih.gov For instance, acute high-dose administration of aluminum has been shown to inhibit hepatic drug metabolism in animal studies. nih.gov

Interactive Data Table: Key Pharmacodynamic and Pharmacokinetic Interactions of this compound

| Interacting Drug Class | Potential Clinical Outcome | Suspected Mechanism |

| Statins, Niacin | Increased risk of myopathy and rhabdomyolysis medicinenet.comdrugbank.com | Additive toxic effects on muscle tissue medicinenet.com |

| Oral Anticoagulants (e.g., Warfarin) | Enhanced anticoagulant effect, increased risk of bleeding drugs.com | Displacement from plasma protein binding sites drugs.com |

| Oral Hypoglycemic Agents | Potentiated hypoglycemic effect nih.govrxfiles.ca | Displacement from plasma protein binding sites rxfiles.ca |

| Drugs metabolized by CYP4A enzymes | Altered metabolism, potentially leading to decreased efficacy of the co-administered drug nih.gov | Induction of CYP4A enzymes nih.gov |

Research Gaps and Future Directions in Aluminum Clofibrate Investigations

Elucidation of Unresolved Toxicological Mechanisms

The toxicological profile of aluminum clofibrate (B1669205) is not fully understood, particularly concerning the potential for combined toxicity from its constituent parts: clofibric acid and aluminum hydroxide (B78521). wikipedia.org Clofibric acid, the active metabolite, is known to be associated with adverse effects such as hepatotoxicity and an increased risk of gallstones. nih.govmayoclinic.org Aluminum, on the other hand, has been linked to neurotoxicity, particularly in patients with renal impairment. cdc.govcdc.gov

Future research should focus on in vivo and in vitro studies to investigate the interaction between clofibric acid and aluminum at a molecular level. This includes examining the potential for altered aluminum bioavailability and tissue distribution in the presence of clofibric acid. Furthermore, long-term toxicological studies are needed to assess the chronic effects of low-dose exposure to aluminum clofibrate, particularly on hepatic and neurological functions.

Development of Novel Fibrate Analogues with Improved Safety Profiles

The safety concerns associated with first-generation fibrates like clofibrate have driven the development of newer analogues with improved safety and efficacy. nih.gov Fenofibrate (B1672516), for example, is a third-generation fibric acid derivative that has largely replaced clofibrate in clinical practice due to a more favorable side-effect profile. nih.govuscjournal.com

The primary motivation for developing new fibrate analogues has been to enhance the pharmacological activity while minimizing adverse effects. This has been approached by modifying the chemical structure of the fibrate molecule. For instance, research has focused on synthesizing compounds that combine the pharmacophore of clofibric acid with other molecules, such as natural products with antioxidant properties, to potentially mitigate some of the toxic effects. researchgate.net

A key future direction in this area is the continued exploration of structure-activity relationships to design fibrates with greater selectivity for peroxisome proliferator-activated receptor alpha (PPARα), the primary target of fibrates, which may lead to a better safety profile. researchgate.net The development of selective PPARα modulators (SPPARMs) aims to dissociate the beneficial lipid-lowering effects from the adverse effects.

Table 1: Comparison of Fibrate Generations

| Fibrate Generation | Example Compound(s) | Key Characteristics |

|---|---|---|

| First | Clofibrate | Associated with significant side effects, including hepatotoxicity and cholelithiasis. nih.govmayoclinic.org |

| Second | Bezafibrate, Gemfibrozil | Improved lipid-lowering effects compared to clofibrate. nih.gov |

| Third | Fenofibrate | Better safety profile and can be administered with or without food depending on the formulation. nih.govuscjournal.com |

Exploration of Emerging Therapeutic Applications and Biomarkers

While the primary indication for fibrates has been dyslipidemia, research has suggested potential for other therapeutic applications. For example, some studies have explored the anti-inflammatory and anti-cancer properties of fibrates. nih.gov However, there is a lack of specific research into emerging therapeutic uses for this compound itself.

A significant research gap is the identification of specific biomarkers to monitor the therapeutic effects and potential toxicity of this compound. While routine lipid panels can assess the primary pharmacological effect, biomarkers for off-target or adverse effects are not well established. For aluminum exposure, bone aluminum levels are considered a potential biomarker of cumulative exposure, but this is an invasive measurement. nih.gov For drug-induced liver injury, serum aminotransferases are monitored, but these are general markers of liver damage. nih.gov

Future research should aim to identify more specific and sensitive biomarkers for both the beneficial and adverse effects of this compound. This could involve metabolomic and proteomic approaches to identify novel biomarkers associated with its mechanism of action and toxicity pathways. mdpi.com Additionally, exploring the potential repurposing of this compound or its analogues for other conditions, guided by biomarker discovery, could be a fruitful area of investigation.

Advanced Analytical Method Development for Metabolites and Impurities

The analysis of this compound and its metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring. This compound is hydrolyzed in the body to its active metabolite, clofibric acid, and aluminum hydroxide. wikipedia.org Several analytical methods have been developed for the determination of clofibric acid in biological matrices, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.govnih.gov

However, there is a need for the development of more advanced and sensitive analytical methods for the comprehensive profiling of clofibric acid metabolites. The identification of previously unknown metabolites could provide further insights into its pharmacological and toxicological properties. nih.govunl.pt Furthermore, the development of robust analytical methods for the detection and quantification of impurities in the drug substance and final drug product is essential for ensuring its quality and safety. Impurities in aluminum alloys, for example, are known to affect their properties, and similar principles apply to pharmaceutical preparations. azomining.comscirp.orgresearchgate.net

Future research in this area should focus on the application of advanced analytical techniques, such as ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS), for the detailed characterization of the metabolic fate of this compound and the identification of potential impurities.

Table 2: Analytical Methods for Clofibric Acid and Aluminum

| Analyte | Method | Matrix | Reference(s) |

|---|---|---|---|

| Clofibric Acid | HPLC-UV | Human Plasma | nih.gov |

| Clofibric Acid | GC-MS (after derivatization) | Wastewater | unl.pttaylorandfrancis.com |

| Clofibric Acid | HPLC | Animal Feed, Wastewater, Human Urine | nih.gov |

| Aluminum | Graphite Furnace Atomic Absorption Spectrometry (GFAAS) | Biological Materials | cdc.gov |

Comprehensive Comparative Studies with Modern Lipid-Lowering Agents

With the evolution of lipid-lowering therapies, it is important to understand the comparative efficacy and safety of older drugs like this compound relative to modern agents. The current landscape of dyslipidemia management is dominated by statins, with other classes of drugs such as ezetimibe (B1671841) and proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors playing significant roles. nih.govnih.govnih.gov

While some studies have compared fibrates as a class to statins, there is a lack of head-to-head comparative data for this compound against these newer agents. nih.govspringermedizin.deresearchgate.net For instance, a combination of ezetimibe and fenofibrate has been shown to be an effective alternative for patients intolerant to statins. nih.gov PCSK9 inhibitors have demonstrated potent LDL-cholesterol-lowering effects. nih.govnih.gov

Future research should include well-designed comparative clinical trials to evaluate the relative benefits and risks of this compound (or its more modern analogue, fenofibrate) against or in combination with newer lipid-lowering therapies. Such studies would help to define the place, if any, of older fibrates in the current therapeutic armamentarium for dyslipidemia.

Table 3: List of Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Clofibric acid | |

| Aluminum hydroxide | |

| Fenofibrate | |

| Bezafibrate | |

| Gemfibrozil | |

| Etofibrate | |

| Etofylline clofibrate | |

| Pemafibrate (B1668597) | |

| Atorvastatin (B1662188) | |

| Simvastatin | |

| Rosuvastatin | |

| Ezetimibe | |

| Alirocumab | |

| Evolocumab | |

| 4-chlorophenol | |

| α-hydroxyisobutyric acid | |

| Lactic acid | |

| Propanil | |

| Dichloroaniline |

Q & A

Q. What experimental methodologies are recommended for analyzing aluminum clofibrate purity and degradation products?

High-performance liquid chromatography (HPLC) and gas chromatography with flame ionization detection (GC/FID) are standard methods for assessing purity and identifying impurities in this compound. Pharmacopeial guidelines also recommend titration with hydrochloric acid for quantitative analysis. Researchers should validate these methods against pharmacopeial standards to ensure reproducibility, particularly when analyzing heavy metals, arsenic, or para-chlorophenol content in formulations .

Q. How does this compound exert its pharmacological effects in preclinical models?

this compound, a fibrate derivative, activates peroxisome proliferator-activated receptor alpha (PPARα), enhancing fatty acid oxidation and reducing serum triglycerides. In rodents, this activation induces peroxisome proliferation and hepatocyte proliferation, which are critical for studying lipid metabolism. However, these effects are species-specific, as human hepatocytes lack comparable peroxisome proliferation responses .

Q. What are the primary considerations when designing animal studies to evaluate this compound’s hepatotoxicity?

Rodent models (rats, mice) are preferred for studying hepatic effects due to their sensitivity to peroxisome proliferators. Key parameters include:

- Dose duration : Long-term exposure (e.g., 10-week studies) to assess hepatocellular carcinoma risk.

- Biomarkers : Measure 8-hydroxydeoxyguanosine (8-OHdG) in liver DNA to quantify oxidative damage.

- Control groups : Include untreated cohorts and cohorts exposed to other peroxisome proliferators (e.g., di(2-ethylhexyl)-phthalate) for comparative analysis .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s carcinogenic potential between animal and human studies?

Rodent studies show hepatocellular carcinoma induction via PPARα-mediated pathways, but human trials (e.g., WHO trial meta-analysis) found no significant cancer mortality increase. Methodological strategies:

- Species-specific mechanisms : Investigate differences in PPARα signaling and DNA repair pathways.

- Dose extrapolation : Use allometric scaling to compare rodent/human exposure levels.

- Adherence bias : Account for non-adherence in clinical trials, which may mask true risk (e.g., 15% mortality in adherents vs. 25% in non-adherents in clofibrate trials) .

Q. What molecular docking approaches are suitable for identifying this compound’s therapeutic targets in inflammatory diseases?

For conditions like ulcerative colitis, molecular docking with affinity scoring (e.g., AutoDock Vina) can predict interactions between clofibrate and proteins like DAPP1 (-4.9 kcal/mol) or ELL2 (-5.2 kcal/mol). Validate findings using 3D/2D binding pose visualizations and in vitro assays (e.g., luciferase reporter systems for PPARα activation) .

Q. How do experimental designs address the lack of peroxisome proliferation in human hepatocytes when extrapolating rodent data?

- Humanized models : Use chimeric mice with humanized livers or primary human hepatocyte cultures.

- Transcriptomics : Compare gene expression profiles (e.g., ACOX1, CYP4A) across species.

- Mechanistic studies : Focus on conserved pathways (e.g., lipid metabolism) rather than rodent-specific proliferation .

Q. What statistical methods mitigate confounding in observational studies of this compound’s long-term effects?

- Meta-regression : Adjust for trial heterogeneity (e.g., follow-up duration, adherence rates).

- Sensitivity analysis : Exclude studies with methodological limitations (e.g., case-control studies with small samples).

- Cox proportional hazards models : Stratify by adherence to isolate drug effects from behavioral confounders .

Methodological Challenges and Solutions

Q. How should researchers handle discrepancies in clofibrate’s efficacy between in vitro and in vivo models?

- Pharmacokinetic profiling : Measure clofibric acid (active metabolite) levels in plasma and tissues.

- Species-specific metabolism : Adjust for faster clofibric acid elimination in rodents vs. humans.

- Co-administered agents : Test interactions with statins or bile acid sequestrants to mimic clinical use .

Q. What strategies validate this compound’s safety in neonatal applications despite adult toxicity concerns?

- Dose optimization : Conduct pharmacokinetic studies in neonatal animal models (e.g., preterm rodents).

- Biomarker panels : Monitor bilirubin levels, liver enzymes, and oxidative stress markers (e.g., glutathione).

- Long-term follow-up : Track neurodevelopmental outcomes in preclinical models due to historical safety withdrawals .

Data Presentation Guidelines

- Tables : Use Word tables with Roman numerals, footnotes (superscript letters), and self-explanatory titles (e.g., "Table I: Hepatotoxicity Biomarkers in Rodent Models") .

- Figures : Include 3D molecular docking poses with affinity scores and residue interactions labeled .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |